![molecular formula C14H15F3N4O6 B1494295 4-N-Trifluoroacetamidophenyl 2-Azido-2-deoxy-a-D-galactopyranoside CAS No. 210426-03-2](/img/structure/B1494295.png)
4-N-Trifluoroacetamidophenyl 2-Azido-2-deoxy-a-D-galactopyranoside
Overview
Description
4-N-Trifluoroacetamidophenyl 2-Azido-2-deoxy-a-D-galactopyranoside is a chemical compound with the molecular formula C14H15F3N4O6 and a molecular weight of 392.29 . It is categorized under Carbohydrates, Nucleosides & Nucleotides and is a type of Monosaccharide . This compound is an indispensable biomedical asset and finds extensive application in the realm of novel antiviral therapeutics . It facilitates the assessment of potential remedies targeting viral infections such as HIV and herpes .
Scientific Research Applications
Antiviral Therapeutics
This compound has shown promise in the development of novel antiviral drugs. Its unique molecular structure allows it to be used in the assessment of potential remedies targeting viral infections, particularly HIV and herpes . By mimicking the structure of natural sugars that viruses use to infect cells, it can help in designing drugs that block these critical steps in viral replication.
Mechanism of Action
Target of Action
The primary targets of 4-N-Trifluoroacetamidophenyl 2-Azido-2-deoxy-a-D-galactopyranoside are viral infections such as HIV and herpes . This compound is used as a remarkable tool for drug investigation and scientific exploration .
Mode of Action
It is known to be an indispensable biomedical asset that finds extensive application in the realm of novel antiviral therapeutics .
Biochemical Pathways
Given its application in antiviral therapeutics , it can be inferred that it likely interacts with the biochemical pathways related to viral replication or immune response.
Result of Action
Given its role in antiviral therapeutics , it can be inferred that the compound likely inhibits viral replication or enhances the immune response against the virus.
properties
IUPAC Name |
N-[4-[(2R,3R,4R,5R,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,2,2-trifluoroacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O6/c15-14(16,17)13(25)19-6-1-3-7(4-2-6)26-12-9(20-21-18)11(24)10(23)8(5-22)27-12/h1-4,8-12,22-24H,5H2,(H,19,25)/t8-,9-,10+,11-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWKDJKFMKAGTG-ZIQFBCGOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(F)(F)F)OC2C(C(C(C(O2)CO)O)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)C(F)(F)F)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-Trifluoroacetamidophenyl 2-Azido-2-deoxy-a-D-galactopyranoside | |
CAS RN |
210426-03-2 | |
Record name | N-[4-[(2-Azido-2-deoxy-α-D-galactopyranosyl)oxy]phenyl]-2,2,2-trifluoroacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=210426-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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